

1-Methoxycarbonylamino-7-naphthol chemical properties

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Compound of Interest

Compound Name: 1-Methoxycarbonylamino-7-naphthol

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An In-Depth Technical Guide to the Chemical Properties of **1-Methoxycarbonylamino-7-naphthol** (CAS: 132-63-8)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1-Methoxycarbonylamino-7-naphthol** (CAS No. 132-63-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates critical data on the compound's identification, spectroscopic profile, and reactivity. It presents detailed, field-proven protocols for its analysis and purification, grounded in established chemical principles. The guide also explores its role as a valuable intermediate in the synthesis of dyes and its potential in pharmaceutical research, supported by authoritative references.

Introduction

1-Methoxycarbonylamino-7-naphthol, also known as Methyl N-(7-hydroxy-1-naphthalenyl)carbamate, is a bifunctional organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) group and a methoxycarbonylamino (-NHCOOCH₃) group. This unique combination of a phenol and a carbamate moiety on a rigid polycyclic aromatic scaffold makes it a molecule of significant interest in synthetic and medicinal chemistry.

While primarily utilized as a dye intermediate, its structural motifs are prevalent in biologically active molecules.[1][2] The naphthol structure is a known pharmacophore, and carbamate linkages are common in pharmaceuticals and agrochemicals.[3] Research into related 1-naphthol derivatives has revealed promising activity as enzyme inhibitors, including for acetylcholinesterase and carbonic anhydrase, highlighting the potential for this compound in drug discovery pipelines.[4] This guide serves as a foundational resource for understanding and utilizing **1-Methoxycarbonylamino-7-naphthol** in research and development.

Compound Identification

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for **1-Methoxycarbonylamino-7-naphthol**.

Identifier	Value
IUPAC Name	methyl N-(7-hydroxynaphthalen-1-yl)carbamate[5]
Synonyms	1-Methoxycarbonylamino-7-naphthol, Methyl (7-hydroxynaphthalen-1-yl)carbamate, N-(7-hydroxy-1-naphthyl)carbamic acid methyl ester[3][6]
CAS Number	132-63-8[1][6][7][8]
Molecular Formula	C ₁₂ H ₁₁ NO ₃ [6][7]
Molecular Weight	217.22 g/mol [5][6][7]
InChI Key	DZNFLGGCJZUMEM-UHFFFAOYSA-N[7]
Canonical SMILES	COC(=O)NC1=CC=CC2=C1C=C(C=C2)O[5][7]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work.

Property	Value	Source(s)
Appearance	White to yellow or brown crystalline solid/powder.	[6][8]
Melting Point	~104 °C	[6]
Boiling Point	361.9 ± 15.0 °C (Predicted)	[6]
Density	1.345 ± 0.06 g/cm ³ (Predicted)	[6][7]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane.	[6]
Flash Point	172.6 °C	[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While experimental spectra are the gold standard, the following sections describe the expected spectroscopic features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the naphthalene ring would appear as a series of multiplets in the δ 7.0-8.0 ppm range. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The carbamate proton (N-H) is expected to be a singlet between δ 8.5-9.5 ppm, while the phenolic proton (O-H) would appear as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.
- ¹³C NMR:** The carbon spectrum would show signals for the six unique aromatic carbons in the naphthalene ring. The carbonyl carbon of the carbamate group is expected around δ 155 ppm, and the methoxy carbon should appear near δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

- O-H Stretch (Phenolic): A broad band in the 3100-3600 cm^{-1} region.
- N-H Stretch (Carbamate): A moderate, sharp peak around 3300 cm^{-1} .
- C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (methyl).
- C=O Stretch (Carbamate): A strong, sharp absorption in the 1700-1730 cm^{-1} range.^[9]
- C=C Stretch (Aromatic): Multiple sharp bands between 1450-1600 cm^{-1} .
- C-O Stretch (Phenol/Ester): Strong absorptions in the 1200-1300 cm^{-1} region.

Mass Spectrometry (MS)

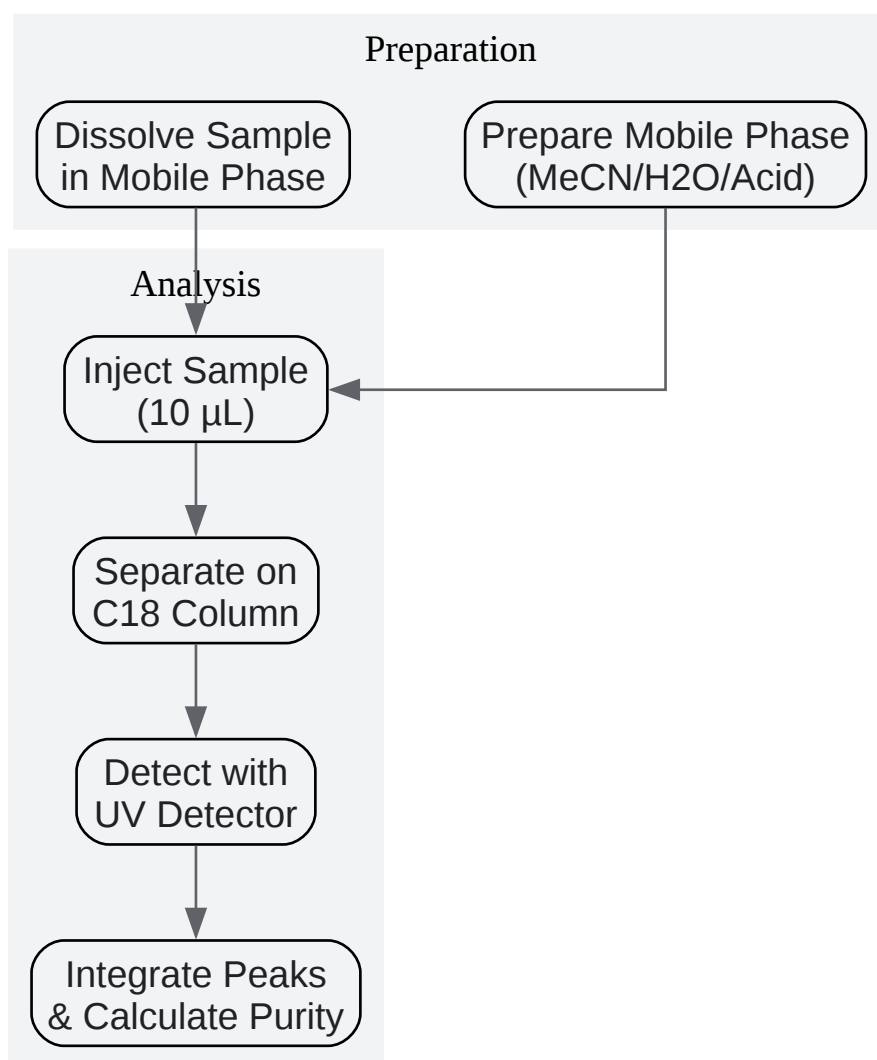
In mass spectrometry, the compound is expected to show a molecular ion peak ($[\text{M}]^+$) corresponding to its monoisotopic mass of approximately 217.07 Da.^[5] Common fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) or the entire methoxycarbonyl group ($-\text{COOCH}_3$).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a reliable method for assessing the purity of **1-Methoxycarbonylamino-7-naphthol**. A reverse-phase method is highly effective for this type of moderately polar aromatic compound.^[10]

- System Preparation: Use a standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is recommended.
- Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and water with an acid modifier. A typical composition is 70:30 (v/v) MeCN:Water + 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.^[10]

- Causality: The acetonitrile provides the organic character to elute the compound, while the water provides polarity. The acid modifier sharpens peaks by ensuring the phenolic proton is consistently protonated.
- Flow Rate: Set to 1.0 mL/min.
- Detection: Monitor absorbance at a wavelength where the naphthalene chromophore absorbs strongly, typically around 254 nm or 280 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
- Injection: Inject 10 μ L of the sample solution.
- Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.



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Caption: Workflow for HPLC purity analysis.

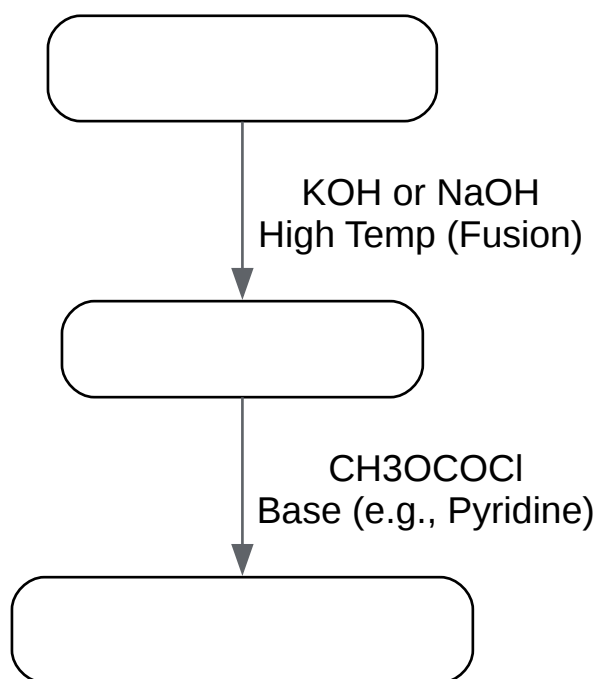
Synthesis and Purification

The synthesis of **1-Methoxycarbonylamino-7-naphthol** can be logically approached from its precursor, 1-amino-7-naphthol.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from 1-aminonaphthalene-7-sulfonic acid.

- Step 1: Caustic Fusion to form 1-Amino-7-naphthol. The sulfonic acid group is replaced by a hydroxyl group via nucleophilic aromatic substitution under harsh conditions. The sodium salt of 1-aminonaphthalene-7-sulfonic acid is heated with a strong base like potassium or sodium hydroxide at high temperatures (e.g., 230-320 °C) to yield 1-amino-7-naphthol after acidification.[\[11\]](#)
- Step 2: Carbamate Formation. The resulting 1-amino-7-naphthol is then reacted with methyl chloroformate ($\text{CH}_3\text{OCOC}\text{Cl}$) in the presence of a base such as sodium hydroxide or pyridine. This is a classic Schotten-Baumann reaction, where the base neutralizes the HCl byproduct and facilitates the nucleophilic attack of the amino group on the chloroformate.



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Caption: Proposed two-step synthesis pathway.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for success.

- Solvent Selection: Given the compound's solubility profile, a mixed solvent system of ethanol and water is ideal.[\[6\]](#) A similar system has been used effectively for related naphthalenic

structures.[12]

- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
 - **Causality:** Using the minimum volume ensures the solution is saturated, which is necessary for crystallization upon cooling.
- **Decolorization (Optional):** If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through fluted filter paper to remove the charcoal.
- **Crystallization:** Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
 - **Causality:** Water acts as an anti-solvent. By bringing the solution to the cloud point, you create a supersaturated solution that will yield crystals upon slow cooling.
- **Cooling:** Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
- **Drying:** Dry the crystals under vacuum to remove residual solvent. The purity can be verified by melting point analysis and the HPLC method described previously.

Chemical Reactivity and Applications

- **Reactivity:** The molecule possesses three reactive sites:
 - **Phenolic Hydroxyl Group:** This group is acidic and can be deprotonated to form a phenoxide ion. It can undergo O-alkylation or O-acylation reactions.[3]
 - **Carbamate Group:** The N-H bond is weakly acidic, and the carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a ketone due to resonance with the nitrogen and oxygen atoms.

- Naphthalene Ring: The electron-donating nature of the -OH and -NHCOOCH₃ groups activates the ring towards electrophilic aromatic substitution.
- Applications:
 - Dye Intermediate: This is a primary application, where the naphthalene core serves as a chromophore, and the functional groups can be modified to tune the color and properties of dyes.[\[1\]](#)[\[2\]](#)
 - Pharmaceutical/Agrochemical Research: The compound's structure makes it an attractive scaffold for building more complex molecules. The biological activities observed in similar 1-naphthol derivatives suggest its potential as a starting point for developing new therapeutic agents or pesticides.[\[3\]](#)[\[4\]](#)

Safety and Handling

- Hazard Identification: According to aggregated GHS data, **1-Methoxycarbonylamino-7-naphthol** is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[5\]](#)[\[13\]](#)
- Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.
- Storage: The compound should be stored in a cool, dry, and well-ventilated place. Containers must be kept tightly closed to prevent moisture absorption and contamination.[\[2\]](#)[\[6\]](#)

Conclusion

1-Methoxycarbonylamino-7-naphthol is a well-defined chemical entity with established physical properties and a predictable reactivity profile. Its primary role as a dye intermediate is complemented by its significant potential as a building block in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently handle, analyze, and utilize this versatile compound in their research endeavors.

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